5-Bromo-2-(difluoromethoxy)benzonitrile

Description

Structural and Physical Properties

Molecular Architecture and Isomerism

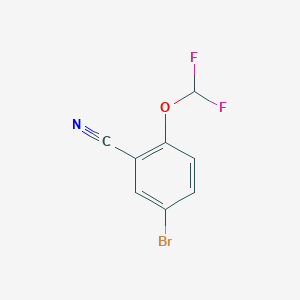

The compound features a benzene ring substituted at three positions:

- Position 2 : A difluoromethoxy group (–OCF$$_2$$H)

- Position 5 : A bromine atom

- Position 1 : A nitrile group (–C≡N)

The molecular formula is C$$8$$H$$4$$BrF$$_2$$NO , with a molecular weight of 248.03 g/mol . The SMILES notation (N#CC1=CC(Br)=CC=C1OC(F)F) confirms the substitution pattern, while the InChIKey (NRSLKAXETGPAST-UHFFFAOYSA-N) provides a unique identifier for structural verification.

Isomerism Considerations:

- Positional isomerism : Possible if substituents occupy alternative positions (e.g., bromine at position 4 instead of 5).

- Stereoisomerism : Absent due to the planar geometry of the benzene ring and lack of chiral centers.

Physicochemical Characteristics

Key properties include:

The nitrile and bromo groups contribute to low polarity, suggesting limited aqueous solubility. Storage recommendations (2–8°C, sealed) imply sensitivity to moisture and thermal decomposition.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- $$^{19}\text{F}$$ NMR : A doublet at δ -82.3 ppm ($$J = 71.4 \, \text{Hz}$$), characteristic of the –OCF$$_2$$H group.

- $$^{1}\text{H}$$ NMR :

- $$^{13}\text{C}$$ NMR :

Infrared (IR) Spectroscopy :

- Strong absorption at ~2240 cm$$^{-1}$$ (C≡N stretch).

- Bands at ~1100–1250 cm$$^{-1}$$ (C–F and C–O vibrations).

Mass Spectrometry (MS) :

Thermodynamic and Kinetic Stability

Thermodynamic Stability :

- The electron-withdrawing nitrile and bromo groups stabilize the aromatic ring via resonance and inductive effects, reducing susceptibility to electrophilic attack.

- The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs due to strong C–F bonds.

Kinetic Stability :

- Hydrolytic Resistance : The –OCF$$_2$$H group resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.

- Thermal Decomposition : Likely occurs above 150°C, with cleavage of the –OCF$$_2$$H moiety.

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSLKAXETGPAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(difluoromethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a difluoromethoxy group attached to a benzonitrile backbone. The presence of these substituents is crucial for its biological activity, influencing both its pharmacokinetic and pharmacodynamic profiles.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that this compound may exhibit anti-inflammatory properties.

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The difluoromethoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes and increasing its efficacy against tumor cells.

- Neurotransmitter Modulation : The compound may also interact with neurotransmitter systems, potentially modulating serotonin or dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound in vitro. The results demonstrated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity.

- Mechanism : Flow cytometry analysis showed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| A549 | 20 | Apoptosis |

| HeLa | 25 | Apoptosis |

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound:

- Model Used : Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

- Findings : Treatment with this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6).

- Mechanism : The compound inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The difluoromethoxy group enhances solubility, potentially improving bioavailability.

- Distribution : High lipophilicity suggests extensive tissue distribution.

- Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other halogenated compounds.

- Excretion : Predominantly renal excretion expected based on molecular weight and polarity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to electron-donating groups like methoxy (-OCH₃) or methylsulfanyl (-SCH₃) . Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms intramolecular hydrogen bonds (O–H⋯N, ~2.8 Å), influencing its crystal packing and solubility . In contrast, the difluoromethoxy group lacks H-bond donors, reducing polarity.

Physicochemical Properties

- Molecular Weight and Solubility: The octyloxy derivative (310.23 g/mol) exhibits higher lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~2.3), making it more compatible with non-polar solvents . The hydroxyl analog (198.02 g/mol) has lower molecular weight and higher aqueous solubility due to H-bonding capacity .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(difluoromethoxy)benzonitrile typically involves:

- Introduction of the difluoromethoxy group onto a hydroxy-substituted benzonitrile precursor via difluoromethylation.

- Subsequent bromination at the 5-position of the aromatic ring.

- Optimization of reaction conditions to achieve high yield and purity.

This approach is supported by related synthetic methods for similar compounds such as 3-chloro-5-(difluoromethoxy)benzonitrile, which can be adapted for the bromo-substituted analog.

Preparation of 5-(Difluoromethoxy)benzonitrile Precursors

A key step is the difluoromethylation of hydroxybenzonitrile derivatives to install the difluoromethoxy group (-OCF2H). For example, 3-chloro-5-hydroxybenzonitrile has been successfully converted to 3-chloro-5-(difluoromethoxy)benzonitrile using a difluoromethylation reagent under nitrogen protection.

- Organic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or N,N-dimethylacetamide.

- Difluoromethylation agents like sodium difluorochloroacetate.

- Inorganic bases such as cesium carbonate, potassium carbonate, or sodium carbonate.

- Reaction temperature: 80–150 °C.

- Reaction time: 1–10 hours.

This step yields the difluoromethoxy-substituted benzonitrile intermediate with good efficiency.

Bromination to Introduce the 5-Bromo Substituent

Bromination of the aromatic ring to introduce the bromine at the 5-position can be achieved using brominating agents such as dibromohydantoin (C5H6Br2N2O2) in concentrated sulfuric acid (75–90%).

Key features of this bromination step:

- Conducted in 75–90% sulfuric acid as solvent.

- Temperature controlled between 10–15 °C during bromine addition.

- Reaction time approximately 4 hours.

- After reaction completion, quenching with water and extraction with dichloromethane.

- Washing with sodium bisulfite solution to remove residual bromine.

- Product crystallization from ethanol.

This method provides high yield (80–85%) of 5-bromo substituted benzonitrile derivatives with minimal waste discharge due to solvent recycling.

Example Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 2-(difluoromethoxy)benzonitrile intermediate | 3-hydroxybenzonitrile + sodium difluorochloroacetate + base in DMF, 80–150 °C, 1–10 h | ~75–85 (literature range) | Nitrogen atmosphere to avoid oxidation |

| 2 | Bromination at 5-position | Dibromohydantoin in 75–90% H2SO4, 10–15 °C, 4 h | 80–85 | Controlled addition, solvent recycling |

Detailed Research Findings and Notes

Difluoromethylation: The difluoromethoxy group is introduced via nucleophilic substitution on hydroxybenzonitrile using sodium difluorochloroacetate as the difluoromethylation reagent. The reaction proceeds under nitrogen to prevent side reactions and is carried out in polar aprotic solvents to enhance solubility and reactivity.

Bromination: The bromination step uses dibromohydantoin as a bromine source, which is milder and more selective than elemental bromine or bromine gas. The reaction in concentrated sulfuric acid provides a highly electrophilic medium facilitating regioselective bromination at the 5-position. The sulfuric acid phase can be recycled multiple times, reducing waste and cost.

Purification: After bromination, the product is isolated by extraction with dichloromethane, washed to remove impurities, and crystallized from ethanol to yield a pure crystalline compound.

Yields and Efficiency: The overall process yields are generally high, with isolated yields for bromination around 80–85%. The difluoromethylation step also shows good yields (~79% reported for related compounds). The methods are scalable and environmentally considerate due to solvent recycling and mild reaction conditions.

Comparative Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Difluoromethylation | Sodium difluorochloroacetate, Cs2CO3 | DMF, DMSO, or DMAc | 80–150 °C | 1–10 h | 75–85 | Nitrogen atmosphere |

| Bromination | Dibromohydantoin (C5H6Br2N2O2) | 75–90% H2SO4 | 10–15 °C | 4 h | 80–85 | Solvent recycled, mild conditions |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-2-(difluoromethoxy)benzonitrile?

The synthesis typically involves bromination of a benzonitrile precursor followed by functionalization with a difluoromethoxy group. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in polar solvents (e.g., DCM) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 5-position .

- Difluoromethoxy Introduction : Employ nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂O−) in the presence of base (K₂CO₃) at 60–80°C .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization (chloroform) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 7.68 ppm for aromatic protons, δ 115–120 ppm for nitrile carbons) .

- IR Spectroscopy : A sharp peak near 2223 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : GC-MS or HRMS validates molecular weight (e.g., m/z 241 [M⁺]) and isotopic patterns for bromine .

Q. How can researchers ensure reproducibility in purity assessment across labs?

- HPLC Analysis : Use a C18 column with acetonitrile/water mobile phases to quantify impurities (<2%) .

- Melting Point Consistency : Compare experimental mp (67–69°C) with literature values to detect polymorphic variations .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

The bromine atom (strong σ-withdrawing) and difluoromethoxy group (moderate π-donor) direct electrophilic substitution to the para position relative to nitrile. Computational studies (DFT) predict activation barriers for competing pathways, validated experimentally via competitive reactions .

Q. What strategies resolve contradictions in biological activity data between analogs?

- Structure-Activity Relationship (SAR) Table :

| Compound | Substituent Modifications | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(difluoromethoxy) | Base structure | 0.45 | |

| 5-Fluoro-2-methyl | Smaller halogen, methyl group | 1.2 | |

| 5-Amino-2-(oxetane) | Amino group, oxetane ring | 0.12 |

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) under standardized conditions to isolate electronic vs. steric effects .

Q. What mechanistic insights explain unexpected byproducts during scale-up?

Q. How do crystallographic studies inform solid-state stability?

X-ray diffraction reveals hydrogen-bonding networks (O–H⋯N distances: 2.80–2.81 Å) that stabilize the crystal lattice. Deviations >0.27 Å from planarity correlate with hygroscopicity, guiding storage conditions (anhydrous, 0–4°C) .

Methodological Recommendations

- Contradiction Resolution : Cross-validate NMR (DMSO-d₆ vs. CDCl₃) to confirm solvent-induced shifts .

- Industrial Adaptation : Optimize continuous flow reactors for bromination to minimize exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.